2-Benzofuranmethanamine, 2,3-dihydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzofuranmethanamine, 2,3-dihydro- is a compound belonging to the benzofuran class of chemicals. . This compound is characterized by the presence of a benzofuran ring system, which is a fused ring structure consisting of a benzene ring and a furan ring.
Vorbereitungsmethoden
The synthesis of 2-Benzofuranmethanamine, 2,3-dihydro- can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the formation of the benzofuran ring can be facilitated by a free radical cyclization cascade, which is an efficient method for constructing complex polycyclic benzofuran compounds . Industrial production methods may involve the use of advanced catalytic processes to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
2-Benzofuranmethanamine, 2,3-dihydro- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. For example, a rhodium(III)-catalyzed tandem annulative arylation/amidation reaction can be employed to produce derivatives of this compound . The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-Benzofuranmethanamine, 2,3-dihydro- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, benzofuran derivatives, including this compound, have shown significant biological activities such as anti-tumor, antibacterial, and antiviral properties . These properties make it a potential candidate for drug development and therapeutic applications. Additionally, it has applications in the development of biosensors and other industrial processes .
Wirkmechanismus
The mechanism of action of 2-Benzofuranmethanamine, 2,3-dihydro- involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives have been found to inhibit certain enzymes and interfere with cellular processes, leading to their biological effects . The exact molecular targets and pathways may vary depending on the specific derivative and its intended application.
Vergleich Mit ähnlichen Verbindungen
2-Benzofuranmethanamine, 2,3-dihydro- can be compared with other similar compounds, such as 2,3-dihydro-2,2-dimethyl-7-benzofuranmethanamine and 2-Benzofuranmethanamine, 2,3-dihydro-N-propyl- . These compounds share the benzofuran ring structure but differ in their substituents and specific biological activities. The uniqueness of 2-Benzofuranmethanamine, 2,3-dihydro- lies in its specific chemical structure and the resulting biological properties, which may offer advantages in certain applications.
Eigenschaften
Molekularformel |
C9H11NO |
---|---|
Molekulargewicht |
149.19 g/mol |
IUPAC-Name |
1,3-dihydro-2-benzofuran-1-ylmethanamine |
InChI |
InChI=1S/C9H11NO/c10-5-9-8-4-2-1-3-7(8)6-11-9/h1-4,9H,5-6,10H2 |
InChI-Schlüssel |
VKMDWCKNUHAKHE-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC=CC=C2C(O1)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.